molecular formula C10H16O2 B12340385 2,4-Pentadienoic acid, 2-propyl-, ethyl ester

2,4-Pentadienoic acid, 2-propyl-, ethyl ester

Cat. No.: B12340385
M. Wt: 168.23 g/mol
InChI Key: MJXKYSPVKPCALE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a five-carbon backbone with two conjugated double bonds (2,4-positions), a 2-propyl substituent, and an ethyl ester group. Its reactivity is attributed to the electrophilic α,β-unsaturated carbonyl system, which facilitates conjugation with nucleophiles like glutathione (GSH) and N-acetylcysteine (NAC) in vivo. Studies confirm that the esterified form is critical for enzymatic catalysis by glutathione-S-transferases (GST), enhancing its reactivity compared to the free acid . Approximately 40% of administered (E)-2,4-diene VPA in rats is excreted as the NAC conjugate, underscoring its metabolic significance .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl (2E)-2-propylpenta-2,4-dienoate

InChI

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3/b9-7+

InChI Key

MJXKYSPVKPCALE-VQHVLOKHSA-N

Isomeric SMILES

CCC/C(=C\C=C)/C(=O)OCC

Canonical SMILES

CCCC(=CC=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Acid Catalyst : Sulfuric acid or p-toluenesulfonic acid is typically used.
  • Solvent : Excess ethanol acts as both solvent and reactant.
  • Temperature : Reflux conditions (78°C) for 6–12 hours.
  • Yield : ~80–90% after purification via distillation or column chromatography.

Example Protocol :

  • Dissolve 2-propyl-2,4-pentadienoic acid (1.0 mol) in anhydrous ethanol (500 mL).
  • Add concentrated sulfuric acid (5 mL) dropwise under nitrogen.
  • Reflux for 8 hours, then neutralize with aqueous NaHCO₃.
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.
  • Purify by vacuum distillation (bp: 117–119°C at 20 mmHg).

Dehydrohalogenation of Brominated Precursors

A two-step process starting from ethyl 2-bromo-2-propylpentanoate enables the formation of the conjugated diene system.

Synthesis of Ethyl 2-Bromo-2-Propylpentanoate

  • Reactants : Ethyl 2-propylpentanoate reacts with bromine in dichloroethane at 110–115°C.
  • Yield : ~85–90% after distillation.

Elimination Reaction to Form the Diene

  • Reagents : Tertiary amines (e.g., triethylamine) or diazabicyclo[2.2.2]octane (DABCO).
  • Solvent : Polar aprotic solvents (e.g., DMF, NMP).
  • Temperature : 100–125°C for 4–8 hours.
  • Isomer Ratio : E/Z ratio of 88:12 to 95:5, depending on conditions.

Example Protocol :

  • Heat ethyl 2-bromo-2-propylpentanoate (1.0 mol) in DMF with DABCO (1.2 mol) at 120°C for 6 hours.
  • Cool, dilute with water, and extract with diethyl ether.
  • Dry and concentrate to obtain the crude diene ester.
  • Purify via fractional distillation.

Condensation of Acrolein Derivatives with Ketene

Adapted from historic methods for 2,4-pentadienoic acids, this route introduces the propyl group via modified reactants.

Reaction Setup

  • Reactants : Propyl-substituted acrolein (synthesized via aldol condensation) and ketene.
  • Catalyst : Sodium acetate or potassium carbonate.
  • Temperature : -25°C to +30°C in dichloromethane.
  • Yield : ~70–75% for the acid, followed by esterification.

Limitations : Requires prior synthesis of propyl-acrolein, which adds complexity.

Comparative Analysis of Methods

Method Key Reagents Yield Isomer Control Complexity
Esterification Ethanol, H₂SO₄ 80–90% Low Low
Dehydrohalogenation DABCO, DMF 85–95% High (E-selectivity) Moderate
Acrolein-Ketene Condensation Propyl-acrolein, ketene 70–75% Moderate High

Challenges and Optimization

  • Isomer Purity : The E-isomer is favored in dehydrohalogenation due to steric effects.
  • Side Reactions : Over-elimination or polymerization can occur; controlled temperatures and dilute conditions mitigate this.
  • Scalability : Dehydrohalogenation is industrially preferred due to high yields and solvent recovery systems.

Emerging Techniques

Recent patents suggest exploring enzymatic esterification or flow chemistry to enhance efficiency. However, these lack experimental validation for this specific compound.

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules due to its reactive double bonds. Specifically, it can undergo reactions such as Michael additions and Diels-Alder reactions, making it valuable in creating more complex structures in organic chemistry .

1.2 Synthesis of Pharmaceuticals
Research indicates that 2,4-pentadienoic acid derivatives can function as precursors for synthesizing pharmaceutical compounds. For instance, it has been explored in the development of renin inhibitors, which are critical for treating hypertension. The compound's ability to form various functional groups through chemical reactions enhances its utility in drug synthesis .

Biological Applications

2.1 Metabolic Studies
Studies have shown that the compound can be metabolized into reactive intermediates that may exhibit cytotoxic properties. This characteristic has led to investigations into its role in metabolic pathways and its potential effects on cellular processes . Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy in therapeutic applications.

2.2 Potential Therapeutic Uses
There is ongoing research into the therapeutic potential of compounds related to 2,4-pentadienoic acid. For example, its derivatives have been studied for their anti-cancer properties and ability to inhibit specific enzymes linked to disease progression . The exploration of these properties could lead to novel treatments for various conditions.

Renin Inhibitors

A notable case study involves the synthesis of renin inhibitors using 2,4-pentadienoic acid as an intermediate. Researchers have developed synthetic routes that utilize this compound to create effective antihypertensive agents. These studies highlight the compound's significance in medicinal chemistry and its role in developing new therapeutic strategies .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of 2-propyl-2,4-pentadienoic acid derivatives. In one study involving Fischer F344 rats, various doses were administered to assess potential adverse effects on body weight and organ health . The findings from these studies are essential for determining safe dosage levels for future clinical applications.

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisIntermediate for synthesizing complex organic compounds
Pharmaceutical DevelopmentKey precursor in the synthesis of renin inhibitors
Metabolic PathwaysInvestigated for cytotoxic metabolites
Therapeutic PotentialStudied for anti-cancer properties
Toxicological StudiesEvaluated for safety in animal models

Mechanism of Action

Comparison with Similar Compounds

2,4-Pentadienoic Acid, 2-Methyl-, Ethyl Ester

  • Structure : Differs by a methyl group at the 2-position instead of propyl.
  • Applications: Not explicitly mentioned in pharmacological contexts but may serve as a synthetic intermediate.

Ethyl 2-Methyl-2-Pentenoate (CAS 1617-40-9)

  • Structure: A mono-unsaturated ester (2-pentenoate) with a methyl branch.
  • Properties : Lacks conjugation across the 2,4-positions, reducing electrophilicity. Used in flavor/fragrance industries due to fruity esters ().

Table 1: Alkyl-Substituted Analogues

Compound Substituent Conjugation Reactivity with GSH Key Applications
2-Propyl-, ethyl ester Propyl 2,4-diene High (GST-catalyzed) Toxicity studies
2-Methyl-, ethyl ester Methyl 2,4-diene Not reported Synthetic chemistry
Ethyl 2-methyl-2-pentenoate Methyl Mono-ene Low Flavor industry

Analogues with Electron-Withdrawing Groups

2,4-Pentadienoic Acid, 5-Cyano-, Methyl Ester (E,E)

  • Structure: Cyano group at the 5-position, methyl ester.
  • Properties: The electron-withdrawing cyano group enhances electrophilicity, promoting nucleophilic attack.

2,4-Pentadienoic Acid, Pentachloro-, Glycol Ether Ester (CAS 109313-28-2)

  • Structure : Pentachloro substitution on the diene backbone with a glycol ether ester.
  • Properties : Chlorine atoms increase molecular weight (MW: ~400 g/mol) and likely toxicity. Listed in the Toxics Release Inventory, suggesting environmental concerns ().

Table 2: Electron-Withdrawing Substituents

Compound Substituent Electrophilicity Toxicity Profile
2-Propyl-, ethyl ester Propyl Moderate Hepatotoxic
5-Cyano-, methyl ester Cyano High Not reported
Pentachloro-, glycol ester Pentachloro Very High Environmental toxin

Aromatic and Heterocyclic Derivatives

(2E,4E)-3-Methyl-5-(2,6,6-Trimethylcyclohexenyl)-2,4-Pentadienoic Acid Ethyl Ester (CAS 5452-61-9)

  • Structure : Cyclohexenyl substituent at the 5-position.
  • Properties: Increased hydrophobicity due to the bulky cyclohexenyl group. Likely used in retinoid synthesis ().

5-(3,5-Dimethoxyphenyl)-2,4-Pentadienoic Acid Ethyl Ester

  • Structure : Aromatic dimethoxy-phenyl group at the 5-position.

Table 3: Aromatic Derivatives

Compound Aromatic Group Applications
Cyclohexenyl derivative (CAS 5452-61-9) Trimethylcyclohexenyl Retinoid synthesis
Dimethoxyphenyl derivative 3,5-Dimethoxyphenyl Cytotoxicity research

Biological Activity

2,4-Pentadienoic acid, 2-propyl-, ethyl ester (also known as (E)-2-propyl-2,4-pentadienoic acid ethyl ester or ethyl 2-propyl-2,4-pentadienoate) is a compound of interest due to its biological activity and potential implications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological studies, and implications for human health.

Chemical Structure and Properties

  • Chemical Formula : C10H16O2
  • Molecular Weight : 168.23 g/mol
  • CAS Number : 96107-28-7

The compound features a conjugated diene system, which is significant for its reactivity and biological interactions.

Metabolism and Mechanistic Insights

Research indicates that 2,4-pentadienoic acid can be bioactivated through mitochondrial beta-oxidation to form reactive metabolites. One such metabolite is (E)-2-propyl-2,4-pentadienoic acid (also referred to as (E)-2,4-diene VPA), which has been implicated in hepatotoxicity associated with valproic acid metabolism .

Key Metabolic Pathways:

  • Beta-Oxidation : The compound undergoes mitochondrial beta-oxidation leading to the formation of cytotoxic metabolites.
  • Glutathione Conjugation : The reactive metabolite can react with glutathione (GSH), leading to GSH depletion within mitochondria, which may impair mitochondrial function and promote cytotoxicity .

Toxicological Studies

A series of studies have assessed the toxicity of 2,4-pentadienoic acid and its derivatives:

Case Study: Hepatotoxicity in Rats

In a comparative study involving male Sprague-Dawley rats treated with 4-ene VPA (a precursor of 2,4-pentadienoic acid), significant liver toxicity was observed. The study measured serum drug concentrations and liver metabolite levels:

Parameter4-ene VPAFluorinated Analogue
Liver Concentration (µmol/g)0.96 ± 0.110.89 ± 0.19
Serum Drug Levels (µmol/ml)0.25 - 2.9Similar Profile
Toxic Metabolite DetectedYesNo

The findings suggest that the hepatotoxic effects are primarily due to the metabolism of the parent compound rather than pharmacokinetic properties .

Biological Activity

The biological activity of 2,4-pentadienoic acid includes:

  • Anticonvulsant Activity : As a metabolite of valproic acid, it may contribute to the therapeutic effects of this anticonvulsant drug.
  • Toxicological Concerns : Its metabolites have been linked to liver toxicity and other adverse effects in animal models.

Q & A

Q. What synthetic methodologies are employed to prepare 2,4-pentadienoic acid, 2-propyl-, ethyl ester?

The compound can be synthesized via a two-step enantioselective route. First, 2,4-pentadienoic acid ethyl ester undergoes epoxidation to form γ,δ-oxiranyl-α,β-unsaturated ester. Second, a stereoselective SmI₂-mediated aldol reaction with propanal yields the aldol adduct with high diastereoselectivity (dr = 8.7:1). This method achieves an 85% yield for the aldol step and is critical for synthesizing bioactive macrolide derivatives .

Q. How is this compound detected and quantified in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method. For ethyl ester analogs, polar columns (e.g., HP-5) or polydimethyl siloxane phases with 5% phenyl groups are used, with Kovats retention indices aiding identification. Sample preparation often involves liquid-liquid extraction (e.g., ethyl acetate) and derivatization if necessary. Detection limits depend on ionization potential and matrix complexity .

Q. What enzymatic systems are implicated in its metabolism?

Cytochrome P450 2C9 (CYP2C9) catalyzes the formation of hepatotoxic metabolites like 4-ene-VPA. Subsequent mitochondrial β-oxidation converts 4-ene-VPA into (E)-2,4-diene VPA, a reactive CoA thioester linked to glutathione (GSH) depletion. In vitro models using human liver microsomes or recombinant CYP2C9 are standard for studying metabolic pathways .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models predict its cytotoxicity and tumor specificity?

QSAR analysis involves:

  • Cytotoxicity assays : MTT-based viability tests across tumor and normal cell lines.
  • Parameter calculation : Molecular size, ionization potential, electronegativity, and shape descriptors derived from force-field-minimized conformations.
  • Statistical modeling : Multivariate regression to correlate structural features with tumor specificity (TS) and potency-selectivity expression (PSE). For example, hydroxyl/methoxy substitutions on phenyl rings enhance TS by altering electron density .

Q. What experimental approaches elucidate its hepatotoxicity mechanisms?

Key methodologies include:

  • GSH depletion assays : Measure intracellular GSH levels post-exposure using fluorescent probes (e.g., monochlorobimane).
  • CYP inhibition studies : Co-administration with CYP2C9 inhibitors (e.g., sulfaphenazole) to block metabolite formation.
  • CoA sequestration analysis : Radiolabeled acyl-CoA intermediates are tracked via HPLC to confirm mitochondrial β-oxidation involvement .

Q. How does stereochemistry influence its bioactivity in synthetic applications?

Asymmetric SmI₂-mediated reactions enable precise control over stereocenters. For instance, the aldol adduct’s diastereoselectivity (dr = 8.7:1) is critical for synthesizing the C11–C17 segment of mycinolide IV, a macrolide with antineoplastic activity. Chiral HPLC or NMR-based NOE analysis validates stereochemical outcomes .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC or inline IR spectroscopy to optimize epoxidation and aldol steps.
  • Toxicity Screening : Use primary hepatocytes or HepG2 cells to model hepatotoxicity, coupled with LC-MS for metabolite profiling.
  • Computational Tools : Density functional theory (DFT) calculates ionization potentials, while molecular docking predicts CYP2C9 binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.